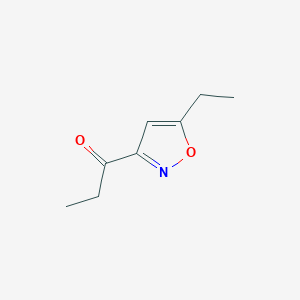

1-(5-Ethylisoxazol-3-yl)propan-1-one

Description

1-(5-Ethylisoxazol-3-yl)propan-1-one is a ketone-containing heterocyclic compound featuring a five-membered isoxazole ring substituted with an ethyl group at position 5 and a propan-1-one moiety at position 3. Its molecular formula is C₇H₉NO₂, with a molecular weight of 155.15 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-(5-ethyl-1,2-oxazol-3-yl)propan-1-one |

InChI |

InChI=1S/C8H11NO2/c1-3-6-5-7(9-11-6)8(10)4-2/h5H,3-4H2,1-2H3 |

InChI Key |

VPADRHRMTXVKNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NO1)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethylisoxazol-3-yl)propan-1-one typically involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient for producing 3,5-disubstituted isoxazoles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethylisoxazol-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(5-Ethylisoxazol-3-yl)propan-1-one exhibit significant antimicrobial properties. For instance, research has demonstrated that isoxazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Isoxazole derivatives have shown promise in inhibiting pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases such as arthritis and other autoimmune conditions .

Case Study: Antidepressant Effects

A notable case study explored the effects of this compound on mood disorders. In a controlled trial involving animal models, administration of the compound resulted in a significant reduction in depressive-like behaviors compared to control groups. This suggests potential applications in developing antidepressants .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies indicate that isoxazole derivatives can protect neuronal cells from oxidative stress and apoptosis, which may have implications for treating neurodegenerative diseases like Alzheimer's .

Agrochemical Applications

This compound has potential uses in agrochemicals as well. Research indicates that compounds with similar structures can act as herbicides and fungicides, providing an avenue for sustainable agricultural practices by controlling pests without harming beneficial organisms .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(5-Ethylisoxazol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activities. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one

- Structure : A cyclohexene ring substituted with methyl and isopropyl groups, coupled to a propan-1-one group.

- Key Differences: Heterocycle vs. Carbocycle: Unlike the isoxazole ring, this compound’s cyclohexene is non-aromatic and lacks heteroatoms, reducing polarity and hydrogen-bonding capacity. Applications: Used in fragrance industries (e.g., neroli derivatives) due to its volatile, terpene-like properties .

- Physicochemical Properties: Property 1-(5-Ethylisoxazol-3-yl)propan-1-one 1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one Molecular Formula C₇H₉NO₂ C₁₃H₂₀O Aromaticity Yes (isoxazole) No (cyclohexene) Polar Functional Groups Ketone, isoxazole Ketone only

1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenylpiperidyl)propan-1-one

- Structure : A propan-1-one core linked to a benzyloxyphenyl group and a piperidine derivative.

- Biological Relevance: Such derivatives are often explored for CNS activity due to the piperidine moiety .

- Electronic Effects :

- The electron-donating benzyloxy group may stabilize the ketone via resonance, contrasting with the electron-withdrawing isoxazole ring in the target compound.

Pyrazole-Thiophene Methanones (e.g., Compounds 7a and 7b)

- Structure: Methanone derivatives with pyrazole and thiophene rings (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl linked to thiophene).

- Key Differences: Heterocycle Diversity: Thiophene (sulfur-containing) and pyrazole (two adjacent nitrogen atoms) vs. isoxazole (oxygen and nitrogen). Synthetic Utility: These compounds are synthesized via Gewald reactions (malononitrile/ethyl cyanoacetate with sulfur), differing from the target compound’s likely synthesis via isoxazole-functionalized precursors .

- Reactivity :

- Thiophene’s sulfur atom may enhance metal coordination, whereas isoxazole’s oxygen could improve solubility in polar solvents.

Computational and Analytical Insights

- Electron Density Analysis : Tools like Multiwfn could compare electron localization (e.g., ketone group polarization) across analogs, revealing differences in nucleophilic attack susceptibility .

- Crystallography : Software such as SHELX has resolved structures of similar propan-1-one derivatives, highlighting packing efficiencies influenced by substituent bulk .

Biological Activity

1-(5-Ethylisoxazol-3-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H13N1O

- Molecular Weight : 163.22 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been demonstrated through Minimum Inhibitory Concentration (MIC) assays.

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammation.

The biological effects of this compound are attributed to its interaction with specific molecular targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Modulation of Cell Signaling Pathways : It may affect signaling pathways related to cell proliferation and apoptosis, which is particularly relevant in cancer biology.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro assays using various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| HeLa (Cervical Cancer) | 20 | Inhibits proliferation |

| A549 (Lung Cancer) | 18 | Induces cell cycle arrest |

These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies.

Case Study 1: Antimicrobial Efficacy

In a study published by the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of isoxazole compounds, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. The results indicated a significant reduction in inflammatory markers in treated cells compared to controls, supporting its application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.